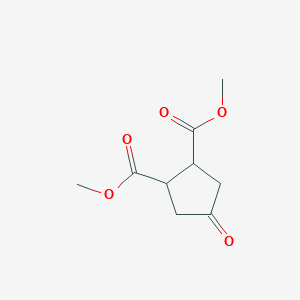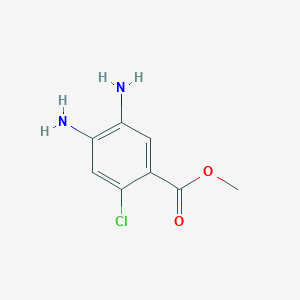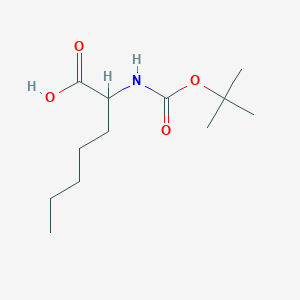
2-(3-Chlorophenyl)-2-methylpropanenitrile
Overview
Description
2-(3-Chlorophenyl)-2-methylpropanenitrile, commonly referred to as CMPC, is an organic compound with a variety of uses in scientific research. It is a colorless liquid with a slightly sweet odor and is soluble in both organic and aqueous solvents. CMPC is an important intermediate in the synthesis of a variety of organic compounds and is used in a variety of applications, including organic synthesis, catalysis, and biochemistry.
Scientific Research Applications
Chemical Analysis and Quantitative Determination
- Quantitative Determination in Herbicides : A method for quantitative determination of a related compound, chlorphenprop-methyl, in herbicides is described. This technique can potentially be applied to similar compounds like 2-(3-Chlorophenyl)-2-methylpropanenitrile for analyzing technical and formulated products (Výboh et al., 1972).
Photocatalytic Degradation
- Degradation of Chlorophenols : Research on the photocatalytic degradation of chlorophenols like 2-chlorophenol in titanium dioxide suspensions indicates potential applications in environmental remediation and pollutant degradation (Lin et al., 2018).
Chemical Synthesis and Reactions
- Synthesis of Antibacterial Agents : Studies have synthesized derivatives of chlorophenyl compounds, demonstrating their application in creating novel antibacterial agents. This suggests similar applications for this compound in pharmaceutical synthesis (Sheikh et al., 2009).
- Electrophilic Reactions : Research on the use of alpha-nitro ketone in reactions with chlorophenyl compounds highlights the role of such chemicals in synthesizing novel organic compounds (Zhang et al., 2004).
- Synthesis of GABAB Receptor Antagonists : The synthesis of chlorophenyl-nitropropan compounds as specific GABA and GABAB receptor agonists underlines the potential pharmaceutical applications of similar compounds (Abbenante et al., 1994).
Spectroscopic and Structural Studies
- Vibrational Spectroscopic Studies : Investigations using FT-IR and FT-Raman techniques on chlorophenyl derivatives provide a framework for analyzing the molecular structure and properties of related compounds like this compound (Kuruvilla et al., 2018).
- Conformational Analysis : Studies on the conformational aspects of chlorophenyl compounds can inform the understanding of the physical and chemical properties of this compound (Rodríguez et al., 1994).
Mechanism of Action
Target of Action
It is structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), also known as [(3-chlorophenyl)hydrazono]malononitrile . CCCP is a chemical inhibitor of oxidative phosphorylation , suggesting that 2-(3-Chlorophenyl)-2-methylpropanenitrile might interact with similar targets.
Mode of Action
Based on its structural similarity to cccp, it might act as a nitrile, hydrazone, and protonophore . These compounds typically interact with their targets, leading to changes in cellular processes such as oxidative phosphorylation .
Biochemical Pathways
Compounds with similar structures, such as cccp, are known to disrupt oxidative phosphorylation . This disruption could affect various downstream effects, including energy production and cellular metabolism.
Pharmacokinetics
Similar compounds are known to undergo extensive hepatic first-pass metabolism, which can significantly impact their bioavailability .
Result of Action
Compounds with similar structures, such as cccp, can cause the gradual destruction of living cells and death of the organism . They can also disrupt lysosomal degradation during autophagy .
Action Environment
The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
2-(3-chlorophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJBBMPFLUJOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B3148492.png)
![2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3148500.png)
